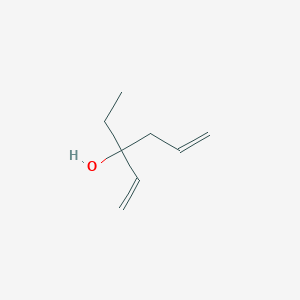
4-Nitrobenzoyl urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrobenzoyl urea is an organic compound characterized by the presence of a nitro group (-NO2) attached to a benzoyl urea structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Nitrobenzoyl urea can be synthesized through a two-step process involving the reaction of 4-nitrophenyl-N-benzylcarbamate with amines, followed by hydrogenolysis. This method provides high yield and purity . Another approach involves the nucleophilic addition of amines to potassium isocyanate in water, which is a catalyst-free and scalable method .
Industrial Production Methods: Industrial production of this compound typically involves the reaction of benzoyl chloride derivatives with appropriate amines under controlled conditions. This method ensures high efficiency and scalability for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4-Nitrobenzoyl urea undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like hydroxide ions under basic conditions.
Major Products Formed:
Oxidation: Formation of nitrobenzene derivatives.
Reduction: Formation of 4-aminobenzoyl urea.
Substitution: Formation of substituted benzoyl urea compounds.
Scientific Research Applications
4-Nitrobenzoyl urea has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemical compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-nitrobenzoyl urea involves its interaction with cellular macromolecules. The nitro group can undergo reduction to form reactive intermediates that can bind to proteins and DNA, leading to cytotoxic effects. This mechanism is particularly relevant in its potential anticancer activity .
Comparison with Similar Compounds
4-Nitrobenzoyl chloride: Shares the nitrobenzoyl structure but differs in its reactivity and applications.
4-Aminobenzoyl urea: A reduction product of 4-nitrobenzoyl urea with different chemical properties and applications.
Uniqueness: this compound is unique due to its combination of a nitro group and a benzoyl urea structure, which imparts distinct chemical reactivity and potential biological activities .
Properties
CAS No. |
51884-03-8 |
|---|---|
Molecular Formula |
C8H7N3O4 |
Molecular Weight |
209.16 g/mol |
IUPAC Name |
N-carbamoyl-4-nitrobenzamide |
InChI |
InChI=1S/C8H7N3O4/c9-8(13)10-7(12)5-1-3-6(4-2-5)11(14)15/h1-4H,(H3,9,10,12,13) |
InChI Key |
CWHBLZNYVYKDRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[(4-Chlorophenyl)methoxy]phenol](/img/structure/B14656201.png)


![6-[5-(Methoxyimino)cyclopent-1-EN-1-YL]hexanenitrile](/img/structure/B14656221.png)




![1a,3,8,8a-tetrahydrocyclopropa[b]carbazol-2(1H)-one](/img/structure/B14656242.png)


